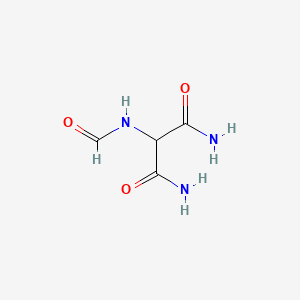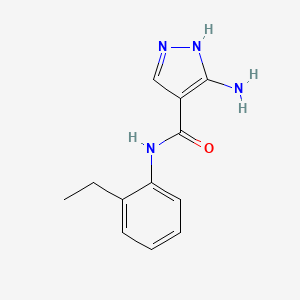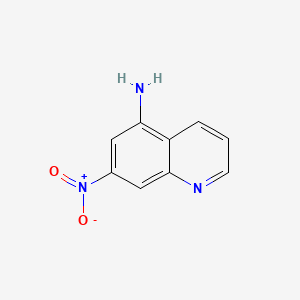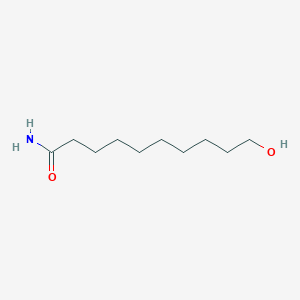
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the design and synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves the following steps:
Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Interaction with Molecular Targets: In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Used in similar applications but with different side chain properties.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C21H18F3NO4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27) |
InChI-Schlüssel |
DCXXCVCUJUTXSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12501553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12501564.png)

![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)

![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
